N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide
Description
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide is a complex organic compound that features a bromophenyl group, a piperazine ring, and a trimethylbenzenesulfonyl moiety
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3S/c1-15-12-16(2)21(17(3)13-15)29(27,28)25-10-8-24(9-11-25)14-20(26)23-19-6-4-18(22)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORVQSAZDCUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation with acetic anhydride to form N-(4-bromophenyl)acetamide.
Piperazine Derivative Synthesis: The piperazine ring is functionalized with a trimethylbenzenesulfonyl group through a sulfonylation reaction using 2,4,6-trimethylbenzenesulfonyl chloride.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the piperazine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The trimethylbenzenesulfonyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-4-methylbenzamide: This compound has a similar bromophenyl group but differs in the acyl group attached to the nitrogen atom.
N-(4-chlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide: This compound has a chlorophenyl group instead of a bromophenyl group.
Uniqueness
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide is unique due to the combination of its bromophenyl group, piperazine ring, and trimethylbenzenesulfonyl moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Biological Activity
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antitumor, and other relevant pharmacological effects. The findings are supported by data tables and case studies from diverse sources.
Chemical Structure
The compound can be described by its molecular formula and has a complex structure that influences its biological properties. The presence of the bromophenyl group and the piperazine moiety are critical for its interaction with biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Methicillin-resistant S. aureus (MRSA) | 4 |
| Candida albicans | 32 |
These results indicate that the compound is particularly effective against MRSA and other Gram-positive bacteria, aligning with findings from similar studies on related compounds in the literature .
Antitumor Activity
The compound's antitumor properties were assessed in vitro using various cancer cell lines. It exhibited cytotoxic effects that suggest potential for development as an anticancer agent.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 5.5 |
| MCF-7 (breast cancer) | 12.3 |
| A549 (lung cancer) | 8.9 |
The IC50 values indicate that this compound has promising activity against various cancer types, warranting further investigation into its mechanisms of action .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The piperazine ring is known to enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. Additionally, the sulfonamide group may play a role in inhibiting key enzymes involved in bacterial cell wall synthesis or tumor cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of N-substituted phenyl compounds found that those with halogen substitutions, such as bromine in this compound, exhibited enhanced antimicrobial properties due to increased lipophilicity and improved interaction with bacterial membranes .
Case Study 2: Anticancer Properties
In a comparative study of various arylsulfonamide derivatives, compounds similar to this compound showed significant inhibition of tumor growth in xenograft models, suggesting that structural modifications can lead to improved therapeutic profiles .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide?
The compound is typically synthesized via sequential nucleophilic substitution and acetylation reactions. A representative approach involves:
- Step 1: Sulfonylation of piperazine with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to yield the sulfonamide intermediate.
- Step 2: Alkylation of the piperazine nitrogen with bromoacetamide derivatives. For example, coupling with 4-bromophenylacetamide via a nucleophilic substitution mechanism .
- Purification: Column chromatography or recrystallization from ethanol is commonly used to achieve >95% purity, as validated by HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- X-ray crystallography: Resolves the 3D structure, confirming bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and acetamide groups) .
- NMR spectroscopy: ¹H and ¹³C NMR identify substituent integration (e.g., aromatic protons at δ 7.2–7.6 ppm, methyl groups at δ 2.1–2.4 ppm) .
- Mass spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 506.08) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening often involves:
- Enzyme inhibition assays: Target-specific kinases or proteases using fluorogenic substrates.
- Cytotoxicity studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antimicrobial testing: Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s pharmacokinetic properties?
- Lipophilicity adjustment: Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and membrane permeability .
- Piperazine ring substitution: Replacing the 2,4,6-trimethylbenzenesulfonyl group with heterocyclic sulfonamides (e.g., thiadiazole) may improve target selectivity .
- Prodrug strategies: Conjugating with esterase-sensitive moieties can enhance oral bioavailability .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions often arise from:
- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls.
- Solubility differences: Use consistent co-solvents (e.g., DMSO ≤0.1% v/v) to avoid aggregation artifacts .
- Metabolic interference: Conduct hepatocyte stability assays to identify metabolite interference .
Q. What experimental design principles apply to scaling up synthesis while maintaining yield?
- Design of Experiments (DoE): Optimize parameters (temperature, reagent stoichiometry) using response surface methodology .
- Flow chemistry: Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-sulfonylation) .
- In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can computational modeling predict binding interactions with biological targets?
- Docking studies: Use AutoDock Vina to simulate interactions with receptor active sites (e.g., EGFR kinase domain).
- MD simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
